![molecular formula C15H24OS B14356645 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene CAS No. 90184-24-0](/img/structure/B14356645.png)
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylsulfanyl group and a butoxy group at the para positions, along with a methyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be achieved through several routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically employs a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to optimize the reaction conditions and improve the overall yield and purity of the product.
Analyse Chemischer Reaktionen
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate for oxidation, nucleophiles like sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through various pathways. The butylsulfanyl group can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a butoxy group.
4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Contains a butoxy group and a methoxy group but with a different core structure.
4,5-bis(tert-butylsulfanyl)phthalonitrile: Contains tert-butylsulfanyl groups but with a phthalonitrile core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
90184-24-0 |
|---|---|
Molekularformel |
C15H24OS |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
1-(4-butylsulfanylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24OS/c1-3-4-12-17-13-6-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
XMIHWOCKPCIGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCCCOC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


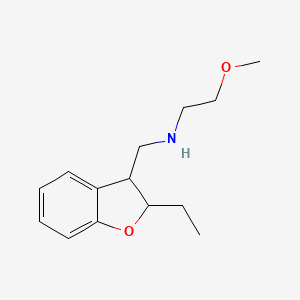
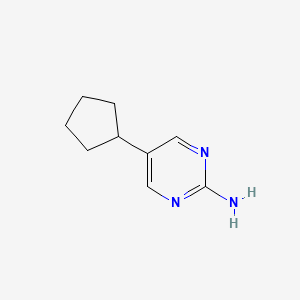
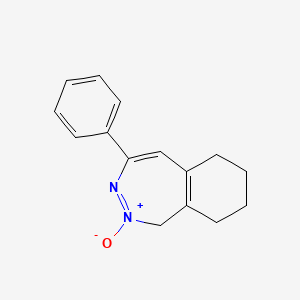
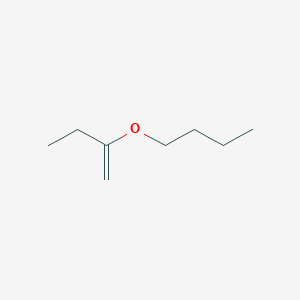
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

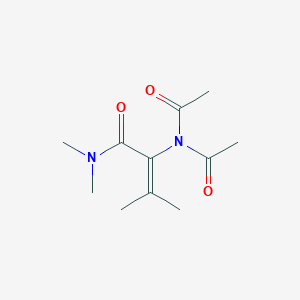
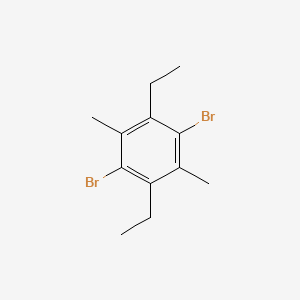

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
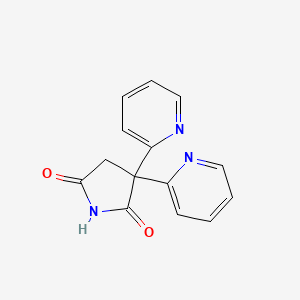
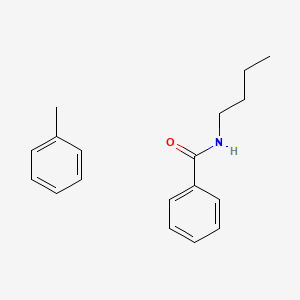
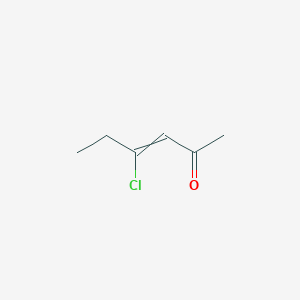
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
